molecular formula C18H13ClF3NO3 B1242569 4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)quinolin-2(1H)-one CAS No. 275375-69-4

4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B1242569
CAS No.: 275375-69-4
M. Wt: 383.7 g/mol
InChI Key: QESHSZWKJULSAR-UHFFFAOYSA-N
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Description

BMS-223131, also known as 4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-quinolin-2(1H)-one, is a small molecule drug initially developed by Bristol Myers Squibb Co. It is a novel opener of large conductance calcium-activated potassium (maxi-K) channels. This compound has been studied for its potential therapeutic applications in treating urogenital diseases, particularly erectile dysfunction .

Preparation Methods

The synthesis of BMS-223131 involves several key steps. The starting material, 5-chloro-2-hydroxybenzaldehyde, undergoes a series of reactions including condensation, cyclization, and trifluoromethylation to form the quinolinone core structure. The final product is obtained through hydroxyethylation and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

BMS-223131 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

BMS-223131 exerts its effects by opening large conductance calcium-activated potassium (maxi-K) channels. This action leads to hyperpolarization of the cell membrane, reducing cellular excitability and modulating various physiological processes. The molecular targets of BMS-223131 include the alpha subunit of the maxi-K channel, which is responsible for the channel’s conductance properties. The compound’s ability to open these channels is mediated through its interaction with specific binding sites on the channel protein .

Comparison with Similar Compounds

BMS-223131 is unique among potassium channel openers due to its high selectivity and potency for maxi-K channels. Similar compounds include:

BMS-223131 stands out due to its specific chemical structure, which confers high selectivity and efficacy in modulating maxi-K channels, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

275375-69-4

Molecular Formula

C18H13ClF3NO3

Molecular Weight

383.7 g/mol

IUPAC Name

4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C18H13ClF3NO3/c19-10-2-4-15(25)13(8-10)16-11(5-6-24)17(26)23-14-3-1-9(7-12(14)16)18(20,21)22/h1-4,7-8,24-25H,5-6H2,(H,23,26)

InChI Key

QESHSZWKJULSAR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=O)N2)CCO)C3=C(C=CC(=C3)Cl)O

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=O)N2)CCO)C3=C(C=CC(=C3)Cl)O

Synonyms

4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-quinolin-2(1H)-one
BMS 223131
BMS-223131
BMS223131

Origin of Product

United States

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